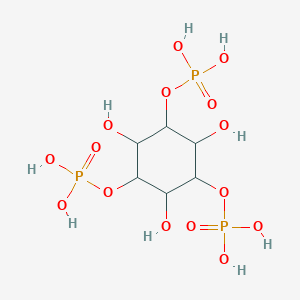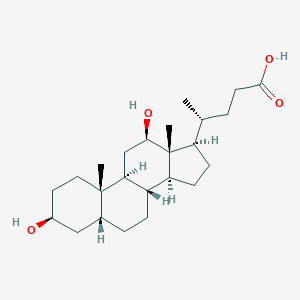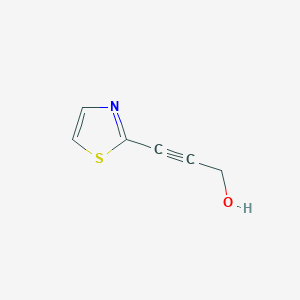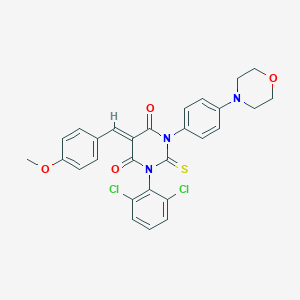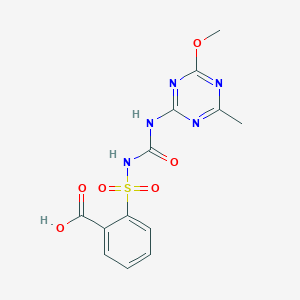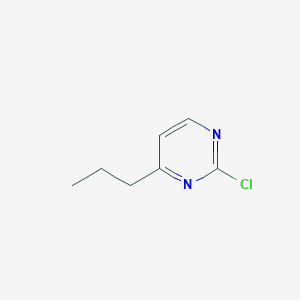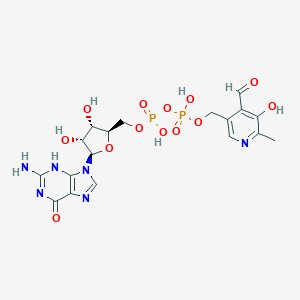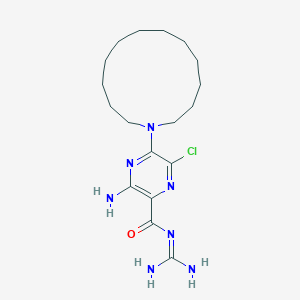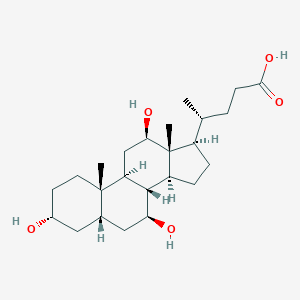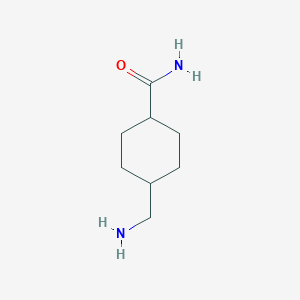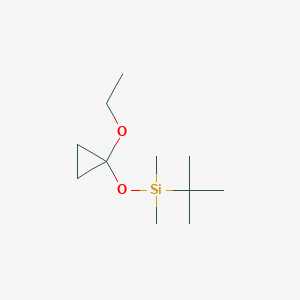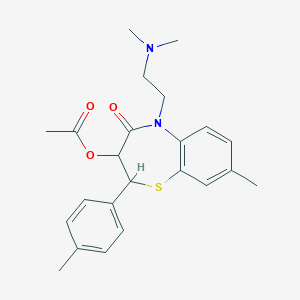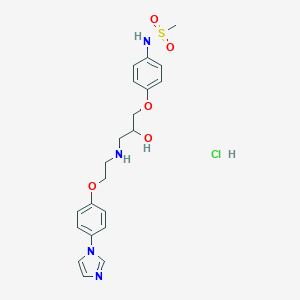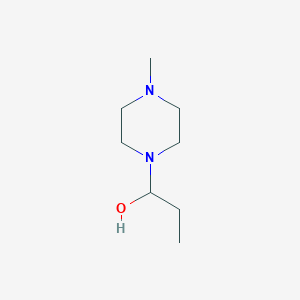
1-(4-Methylpiperazin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)propan-1-ol is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine, which is a heterocyclic compound that has been extensively studied for its various biological activities.
Mechanism Of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-1-ol is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the cells. For example, it has been shown to inhibit the activity of certain enzymes and receptors, which are involved in various cellular processes.
Biochemical And Physiological Effects
1-(4-Methylpiperazin-1-yl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the replication of certain viruses, such as herpes simplex virus and human cytomegalovirus. It has also been shown to inhibit the growth of certain bacteria and fungi. Moreover, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(4-Methylpiperazin-1-yl)propan-1-ol in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve the desired biological effects. Moreover, it is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, appropriate precautions should be taken when handling this compound in the lab.
Future Directions
There are several future directions for the research on 1-(4-Methylpiperazin-1-yl)propan-1-ol. One of the potential areas of research is its use as a therapeutic agent for cancer. It has been shown to inhibit the growth of certain cancer cells and may have potential as a chemotherapeutic agent. Another potential area of research is its use as a neuroprotective agent. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders. Furthermore, the development of new derivatives of 1-(4-Methylpiperazin-1-yl)propan-1-ol with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
Synthesis Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-1-ol involves the reaction of 4-methylpiperazine with propylene oxide. The reaction is carried out under specific conditions, such as the presence of a catalyst and appropriate temperature and pressure. The yield of the synthesis method can be improved by optimizing the reaction conditions.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)propan-1-ol has been extensively used in scientific research for its various biological activities. It has been studied for its antiviral, antibacterial, and antifungal properties. It has also been investigated for its potential use as a therapeutic agent for cancer, diabetes, and neurological disorders.
properties
CAS RN |
116311-00-3 |
|---|---|
Product Name |
1-(4-Methylpiperazin-1-yl)propan-1-ol |
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H18N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
WTWFAHZMKQVREQ-UHFFFAOYSA-N |
SMILES |
CCC(N1CCN(CC1)C)O |
Canonical SMILES |
CCC(N1CCN(CC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



